

# Application Notes and Protocols for Patient Selection in AMT-130 Clinical Trials

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the patient selection criteria, relevant experimental protocols, and the therapeutic rationale for the AMT-130 clinical trials, a gene therapy under investigation for Huntington's Disease (HD).

### **Introduction to AMT-130**

AMT-130 is an investigational gene therapy designed to treat Huntington's Disease by slowing the progression of the disease.[1][2] It consists of an adeno-associated virus serotype 5 (AAV5) vector that delivers a specially designed microRNA (miRNA) to silence the huntingtin gene (HTT).[3] This approach aims to inhibit the production of the mutant huntingtin protein (mHTT), which is the underlying cause of HD. AMT-130 is administered directly into the brain, specifically the striatum (caudate and putamen), via a one-time neurosurgical procedure.[4][5] The therapy is designed to non-selectively lower both the mutant and normal huntingtin protein. [4]

## **Patient Selection Criteria**

The selection of appropriate candidates is critical for the safety and efficacy evaluation of AMT-130. The following tables summarize the key inclusion and exclusion criteria for the Phase I/II clinical trials conducted in the United States (NCT04120493) and Europe (NCT05243017).

## **Inclusion Criteria**



Criteria	Specification	Source(s)
Diagnosis	Definitive clinical diagnosis of early manifest Huntington's Disease.	[4]
Age	25 to 65 years.	[3][4][6]
Genetic Confirmation	HTT gene expansion with ≥40 CAG repeats.	[4][6][7]
Disease Stage (UHDRS Total Functional Capacity)	TFC score of 9 to 13 (for specific cohorts).	[3]
TFC score of ≥11 (for other cohorts).	[3][5]	
Diagnostic Confidence Level (DCL)	DCL of 4, or DCL of 3 with additional cognitive or multidimensional manifest symptoms.	[3][5]
MRI Volumetric Requirements (per hemisphere)	Putamen volume ≥2.5 cm³.	[5]
Caudate volume ≥2.0 cm <sup>3</sup> .	[5]	
Medication Stability	Stable dosage of all HD- related concomitant medications for at least 3 months prior to screening.	[6]
Informed Consent	Able and willing to provide written informed consent.	[3][6]
Contraception	Females of childbearing potential and sexually mature males must use a highly effective method of birth control.	[5]





## **Exclusion Criteria**



Category	Specific Criteria	Source(s)
Prior/Concurrent Treatments	Receipt of any experimental agent within 60 days or five half-lives prior to screening.	[3][5][6]
Previous exposure to gene therapy, RNA- or DNA-targeted HD agents (e.g., ASOs), cell transplantation, or other experimental brain surgery.	[3][4][5][6]	
Medical History	Malignancy within 5 years of screening (with exceptions for certain skin or cervical cancers).	[3][6]
Major medical or surgical procedure with general anesthesia within 12 weeks of screening.	[3][6]	
Known immunodeficiency, positive screen for HIV, Hepatitis C (antibody and RNA), or Hepatitis B (surface antigen).	[5]	<del>-</del>
History of active tuberculosis or a positive tuberculosis blood test at screening.	[5]	
Neurological	Presence of an implanted deep brain stimulation device, ventriculoperitoneal shunt, or other CSF catheter.	[3][6]
Brain or spinal pathology that could interfere with AMT-130 delivery or pose a significant neurological comorbidity.	[3][6]	



Any contraindication to a 3.0 Tesla MRI or lumbar puncture.	[3][6]	<del>-</del>
Psychiatric	Evidence of suicide risk, including a suicide attempt within the past year or recent suicidal ideation.	[3][5][6]
Laboratory Values	Alanine aminotransferase (ALT) >2x ULN.	[6]
Aspartate aminotransferase (AST) >2x ULN.	[6]	
Total bilirubin >2x ULN.	[6]	
Alkaline phosphatase (ALP) >2x ULN.	[6]	_
Creatinine >1.5x ULN.	[6]	_
Platelet count <100,000/mm³.	[6]	_
Prothrombin time (PT) >1.2x ULN.	[3][6]	
Partial thromboplastin time (PTT) >1.2x ULN.	[3][6]	
Allergies/Sensitivities	Known allergy or hypersensitivity to the investigational product, related compounds, gadoteridol (MRI contrast agent), or medications in the immunosuppression regimen.	[3][5][6]

# **Methodologies for Key Assessments**

Accurate and standardized assessments are fundamental to the patient selection process. Below are protocols for the key evaluations cited in the clinical trial criteria.



## **Unified Huntington's Disease Rating Scale (UHDRS)**

Objective: To provide a comprehensive and uniform assessment of the clinical features and progression of HD across motor, cognitive, behavioral, and functional domains.

Methodology: The UHDRS is administered by a trained and certified rater. It consists of several parts:

- Motor Assessment: This section includes 31 items that evaluate aspects such as ocular movements, chorea, dystonia, gait, and bradykinesia. Each item is scored on a 5-point scale (0-4), with higher scores indicating more severe motor impairment. The Total Motor Score (TMS) ranges from 0 to 124.[8]
- Cognitive Assessment: This battery includes tests like the Symbol Digit Modalities Test,
   Stroop Color and Word Test, and Verbal Fluency Test to assess cognitive functions. Higher scores generally indicate better performance.[9]
- Behavioral Assessment: This part evaluates the frequency and severity of 11 behavioral symptoms, including depression, irritability, and obsessive-compulsive behaviors. Scores can range from 0 to 88, with higher scores reflecting more significant behavioral issues.[9]
- Functional Assessment: This includes the Total Functional Capacity (TFC) scale, which is a critical measure for staging the disease and a key inclusion criterion. The TFC assesses the patient's ability to manage finances, perform domestic chores, and handle activities of daily living. Scores range from 0-13, with lower scores indicating reduced functional capacity.[9]

## **Genetic Confirmation: CAG Repeat Sizing**

Objective: To confirm the genetic diagnosis of Huntington's Disease and ensure the patient meets the inclusion criterion of ≥40 CAG repeats in the HTT gene.

#### Methodology:

- DNA Extraction: Genomic DNA is isolated from a patient's blood sample.
- PCR Amplification: A polymerase chain reaction (PCR)-based method is employed. Specifically, a triplet repeat-primed PCR (TP-PCR) followed by a fluorescent fragment length assay is a common technique.[10][11]



- Primers flanking the CAG repeat region in exon 1 of the HTT gene are used to amplify this specific DNA segment.
- One of the primers is fluorescently labeled to allow for detection.
- Fragment Analysis: The amplified PCR products are separated by size using capillary electrophoresis.[10]
- Sizing and Interpretation: The size of the fluorescently labeled DNA fragment directly
  correlates with the number of CAG repeats. The number of repeats is calculated by
  comparing the fragment size to a known standard. An allele with 40 or more CAG repeats is
  considered a full-penetrance, disease-causing allele.[12]

#### **Volumetric MRI of the Brain**

Objective: To assess the structural integrity of the brain, specifically the caudate and putamen, and to ensure patients meet the volumetric inclusion criteria. Striatal atrophy is a well-established biomarker of HD progression.[13]

#### Methodology:

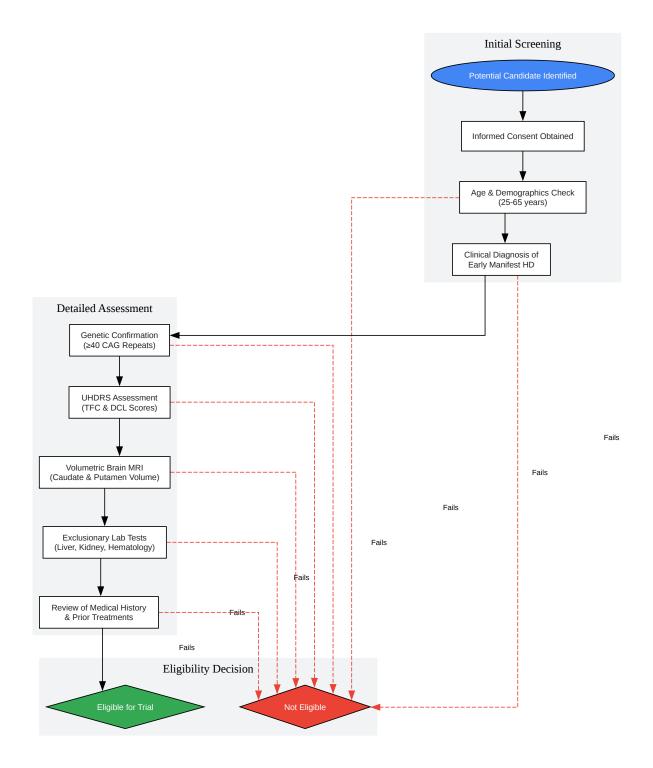
- Image Acquisition:
  - Patients undergo a 3.0 Tesla Magnetic Resonance Imaging (MRI) scan of the brain.[3][6]
  - A high-resolution, 3D T1-weighted imaging sequence is acquired, which provides excellent contrast between gray and white matter, essential for accurate volumetric analysis.
- Image Processing and Segmentation:
  - The acquired MRI data is processed using specialized software.
  - Automated or semi-automated segmentation algorithms are used to define the anatomical boundaries of the brain structures of interest, particularly the caudate and putamen.
- Volume Calculation:



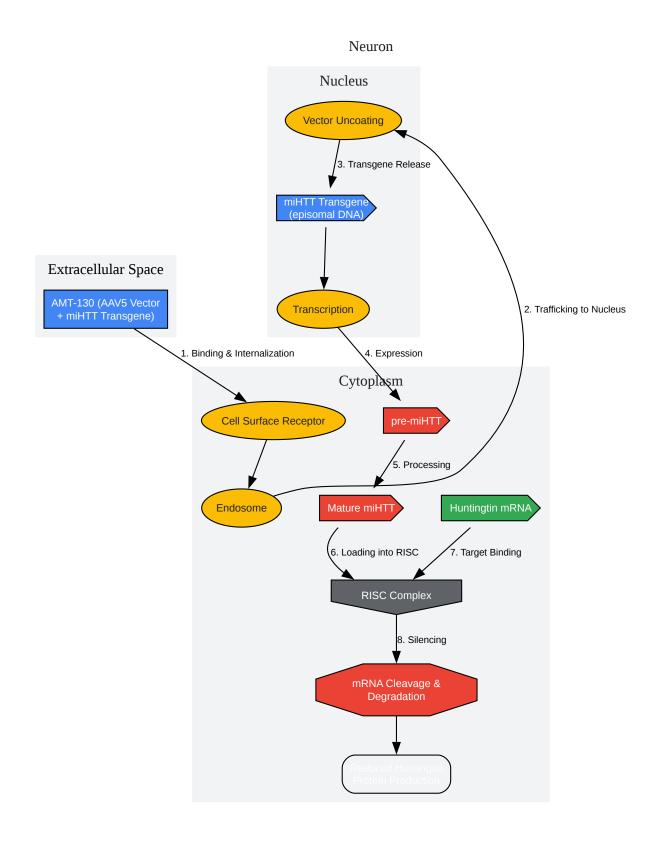
- Once the structures are segmented, their volumes are calculated in cubic centimeters (cm³).
- These calculated volumes are then compared against the thresholds specified in the inclusion criteria (Putamen ≥2.5 cm³ and Caudate ≥2.0 cm³ per side).[5]
- Standardized protocols and quality control are crucial to minimize variability in these measurements.[14][15][16]

# Visualized Workflows and Pathways Patient Selection Workflow for AMT-130 Trials









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